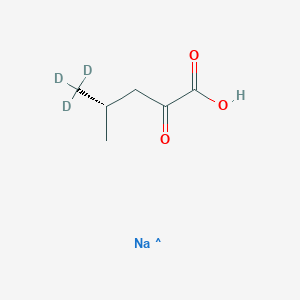

alpha-Ketoisocaproic-d3 Acid Sodium Salt

Description

Significance of Stable Isotope Labeling in Advanced Metabolic Studies

Stable isotope labeling is a powerful technique that has become indispensable in modern metabolomics. nih.govmdpi.com It involves introducing atoms with a heavier, non-radioactive nucleus into molecules to trace their metabolic fate. creative-proteomics.com This approach provides a dynamic view of metabolic processes, a significant leap from the static snapshot offered by traditional measurements of metabolite concentrations. nih.gov

The core principle of metabolic tracing lies in using a "tracer," a molecule enriched with a stable isotope like deuterium (B1214612) (²H). nih.gov Isotopes are variants of a chemical element that have the same number of protons but a different number of neutrons. Deuterium, a stable isotope of hydrogen, is heavier than the common hydrogen atom. This difference in mass, while not altering the chemical behavior of the molecule in biological systems, makes it distinguishable by analytical instruments like mass spectrometers. nih.gov

When a deuterium-labeled substrate, such as deuterated glucose or an amino acid, is introduced into a biological system, it participates in metabolic reactions just like its unlabeled counterpart. yale.edu As it is converted into various downstream products, the deuterium label is carried along, allowing researchers to follow the atom's trajectory through complex metabolic pathways. columbia.edu Because deuterium has a very low natural abundance (about 0.01%), its detection provides a clear signal with minimal background interference, enabling precise tracking of metabolic processes. nih.gov

The use of deuterium-labeled compounds is central to quantitative metabolomics and metabolic flux analysis (MFA). creative-proteomics.comnih.gov Quantitative metabolomics aims to measure the absolute concentrations of metabolites within a cell or tissue. By using a known quantity of a labeled compound like alpha-Ketoisocaproic-d3 Acid Sodium Salt as an internal standard, researchers can achieve highly accurate measurements of its naturally occurring, unlabeled form. isotope.com

Metabolic flux analysis (MFA) takes this a step further by quantifying the rates of reactions in a metabolic network. nih.govcreative-proteomics.com By tracking the rate at which the deuterium label from a precursor is incorporated into various products, scientists can determine the "flux" or speed of different pathways. nih.govcreative-proteomics.com This provides critical information about how metabolic networks adapt to different conditions, such as disease or genetic changes. For instance, deuterium-labeled glucose can be used to measure the rates of glycolysis and the Krebs cycle, revealing how cancer cells rewire their metabolism to support rapid growth. frontiersin.orgresearchgate.net MFA is a powerful tool for identifying key metabolic nodes and understanding the regulatory mechanisms that control cellular function. creative-proteomics.com

Positional Importance of Alpha-Ketoisocaproic Acid within Branched-Chain Amino Acid Metabolism

Alpha-ketoisocaproic acid (α-KIC) is a crucial intermediate in the catabolism (breakdown) of leucine (B10760876), one of the three branched-chain amino acids (BCAAs). wikipedia.orgrupahealth.com The initial step in leucine breakdown is a reversible reaction where leucine transfers its amino group, a process called transamination, to form α-KIC. nih.gov This reaction is catalyzed by enzymes known as branched-chain aminotransferases. nih.gov

Skeletal muscle is a primary site for the initial catabolism of BCAAs. nih.gov Once formed, α-KIC can be further metabolized, primarily in the liver. wikipedia.orgrupahealth.com The main metabolic fate of α-KIC is its conversion to isovaleryl-CoA through a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). rupahealth.com From isovaleryl-CoA, the carbon skeleton can be used to produce other important molecules like acetyl-CoA and cholesterol. wikipedia.org The accumulation of α-KIC and other branched-chain keto acids in urine and blood is a hallmark of Maple Syrup Urine Disease (MSUD), a serious metabolic disorder caused by a deficiency in the BCKDC enzyme. rupahealth.comcaymanchem.com Therefore, tracing the metabolism of α-KIC is vital for understanding both normal BCAA metabolism and the pathophysiology of related metabolic diseases. nih.govcaymanchem.com

Interactive Data Table: Properties of alpha-Ketoisocaproic-d3 Acid Sodium Salt

| Property | Value | Source |

| Chemical Formula | CH₃CH(CD₃)CH₂C(O)COONa | isotope.com |

| Molecular Weight | 155.14 | isotope.comisotope.com |

| Labeled CAS Number | 172330-01-7 | isotope.comchemicalbook.com |

| Unlabeled CAS Number | 4502-00-5 | isotope.comcaymanchem.comcaymanchem.com |

| Chemical Purity | ≥98% | isotope.com |

| Applications | Biomolecular NMR, Metabolism, Metabolomics, MS/MS Standards | isotope.comisotope.com |

Properties

Molecular Formula |

C6H10NaO3 |

|---|---|

Molecular Weight |

156.15 g/mol |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1D3;/t4-;/m0./s1 |

InChI Key |

NVPLKQSQRQOWCP-DUNINJLOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C)CC(=O)C(=O)O.[Na] |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Mechanistic Investigations of L Leucine Metabolism and Its Intermediates

Elucidating L-Leucine Catabolic Pathways through Deuterium (B1214612) Labeling

Stable isotope tracers, particularly those labeled with deuterium (a heavy isotope of hydrogen), are powerful tools for tracking the metabolic conversion of molecules in vivo without the need for radioactive materials. youtube.commedchemexpress.com By introducing a deuterium-labeled compound into a biological system, researchers can follow the labeled atoms as they are incorporated into various downstream metabolites, providing a clear map of the metabolic pathway. researchgate.netnih.gov

Formation of Alpha-Ketoisocaproate as a Primary Metabolic Intermediate

The catabolism of L-leucine is initiated by a reversible transamination reaction, which predominantly occurs in skeletal muscle due to the low activity of the necessary enzymes in the liver. mdpi.comnih.govnih.gov This initial step is catalyzed by a branched-chain aminotransferase (BCAT), which exists in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms. nih.govphysiology.org

During this reaction, the amino group from L-leucine is transferred to α-ketoglutarate. nih.govnih.gov This process yields two products: glutamate (B1630785) and the branched-chain α-keto acid (BCKA) corresponding to leucine (B10760876), which is alpha-ketoisocaproate (α-KIC). nih.govwikipedia.org This transamination is a crucial and primary step, converting the amino acid into its keto-analog, which can then enter further metabolic pathways or be released into circulation. wikipedia.orgnih.gov The reaction is reversible, meaning α-KIC can also be converted back to leucine, a dynamic that is central to BCAA homeostasis. nih.govnih.govnih.gov

Tracer Studies on Downstream Metabolites within the Leucine Degradation Pathway

Following its formation, α-KIC undergoes irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.comnih.gov This step commits the carbon skeleton of leucine to further breakdown. The product of this reaction is isovaleryl-CoA. nih.govwikipedia.org

Tracer studies, often employing carbon-13 (¹³C) or deuterium (²H or D) labeled leucine or α-KIC, have been essential for identifying the subsequent metabolites. youtube.comresearchgate.net From isovaleryl-CoA, the pathway continues through several steps, ultimately yielding acetyl-CoA and acetoacetate (B1235776). nih.gov These molecules are significant as they can enter the Krebs (TCA) cycle for energy production or be used in the synthesis of other compounds. nih.govmdpi.com Because its breakdown produces these ketone body precursors, leucine is classified as a ketogenic amino acid. mdpi.com Studies have successfully used labeled leucine to trace its conversion to metabolites like β-hydroxy-β-methylbutyrate (HMB), N-acetyl leucine, and glycyl leucine, confirming the complexity of its downstream catabolism. researchgate.net

Quantitative Assessment of Metabolic Fluxes

Metabolic flux analysis provides a quantitative measure of the rate of turnover of metabolites through a specific pathway. researchgate.net Using isotopically labeled tracers like alpha-Ketoisocaproic-d3 Acid Sodium Salt allows researchers to move beyond simple pathway mapping to quantify the dynamic rates of synthesis, degradation, and interconversion. physiology.orgenergy.gov

Determination of Leucine Pool Size in Protein Synthesis and Degradation Experiments

Stable isotope tracers are the reference method for studying whole-body and tissue-specific protein turnover. nih.govcambridge.org In these experiments, a labeled amino acid, such as L-[1-¹³C]leucine, is infused, and its rate of appearance (from protein breakdown) and disappearance (into protein synthesis and oxidation) are measured. cambridge.orgnih.gov

A key challenge in these studies is determining the true precursor enrichment for protein synthesis, which is the labeled amino acid pool inside the cell. nih.gov Direct measurement would require invasive tissue biopsies. However, since α-KIC is formed intracellularly from leucine and released into the blood, measuring the isotopic enrichment of plasma α-KIC provides a non-invasive, reliable estimate of the intracellular leucine enrichment. nih.govnih.gov Studies have shown that the specific activity of plasma α-KIC accurately reflects the precursor pool for protein synthesis in various tissues. nih.govnih.gov This makes labeled α-KIC, including its deuterated forms, an invaluable tool for accurately calculating rates of protein synthesis and degradation under various physiological conditions. physiology.orgnih.gov

Table 1: Effect of Leucine Supplementation on Muscle Protein Synthesis in the Elderly

This table presents data on the fractional synthesis rate (FSR) of myofibrillar muscle protein in elderly subjects who received either a control diet or a leucine-supplemented diet. The data highlights how leucine intake can stimulate muscle protein synthesis.

| Group | Myofibrillar FSR (%/h) | Plasma Leucine (μM) |

| Control | 0.053 ± 0.009 | 135 ± 7 |

| Leucine-Supplemented | 0.083 ± 0.008 | 458 ± 45 |

Data adapted from a study on the effects of dietary leucine supplementation in elderly individuals. Values are means ± SEM.

Dynamics of Interconversion with Other Branched-Chain Amino Acids

The three BCAAs—leucine, isoleucine, and valine—share the initial two enzymes in their catabolic pathways: the branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.govresearchgate.net This shared machinery leads to metabolic crosstalk and interdependency among them. nih.gov

The transamination step catalyzed by BCAT is readily reversible. nih.govnih.gov This means that α-KIC can be converted back into leucine by acquiring an amino group from another amino acid, often glutamate. nih.govnih.gov Studies using cells depleted of the BCAT2 enzyme have confirmed that the metabolic effects of α-KIC are often dependent on its transamination back to leucine. nih.govnih.gov This interconversion is a dynamic process where the concentrations of each BCAA and its corresponding α-keto acid are strongly correlated. nih.gov Tracer studies allow for the quantification of these bidirectional fluxes, revealing how the availability of one BCAA can influence the metabolic pathways of the others. nih.gov

Table 2: Plasma BCAA Concentrations Following Supplementation

This table shows the peak plasma concentrations of leucine, isoleucine, and valine in trained individuals following the ingestion of a BCAA supplement, demonstrating the rapid absorption and dynamic changes in circulating BCAA levels.

| Amino Acid | Baseline Concentration (μM) | Peak Concentration (μM) | Time to Peak (h) |

| Leucine | 156 ± 10 | 624 ± 41 | 0.5 |

| Isoleucine | 85 ± 6 | 339 ± 23 | 0.5 |

| Valine | 309 ± 18 | 753 ± 45 | 0.5 |

Data adapted from a study investigating myofibrillar protein synthesis after BCAA ingestion. Values are means ± SEM.

Advanced Methodological Applications in Biomedical Research

Analytical Techniques Leveraging Alpha-Ketoisocaproic-d3 Acid Sodium Salt as an Internal Standard

A primary application of alpha-Ketoisocaproic-d3 acid sodium salt is its use as an internal standard for the accurate quantification of endogenous alpha-Ketoisocaproic acid (KIC). KIC is a key keto acid produced from the metabolism of the essential branched-chain amino acid, leucine (B10760876). caymanchem.comrupahealth.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis, particularly in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for measuring molecules in complex mixtures like plasma or tissue extracts. rsc.org In this context, alpha-Ketoisocaproic-d3 acid sodium salt is an ideal internal standard for quantifying unlabeled KIC. The principle of this method, known as stable isotope dilution analysis, relies on adding a known quantity of the deuterated standard to a sample prior to processing.

Because the deuterated standard is chemically almost identical to the endogenous analyte, it experiences the same losses during sample extraction, purification, and ionization in the mass spectrometer. lcms.czresearchgate.net During analysis, the liquid chromatography step separates KIC from other molecules in the sample, while the mass spectrometer distinguishes between the unlabeled analyte and the d3-labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous KIC to the signal from the known amount of added d3-KIC standard, a highly accurate and precise quantification of the endogenous KIC concentration can be achieved.

A study developing a method for the determination of KIC in rat plasma utilized a similar deuterated standard, [5,5,5-2H3]alpha-Ketoisocaproic acid, as an internal standard for gas chromatography-mass spectrometry (GC-MS). nih.gov This standard allowed for the precise quantification of both endogenous KIC and another administered tracer, [2H7]KIC. nih.gov The method demonstrated high reproducibility and a low limit of detection, highlighting the robustness of using deuterated KIC as an internal standard. nih.gov

| Parameter | Description | Example from a GC-MS Study nih.gov |

|---|---|---|

| Analyte | The molecule being measured in the sample. | alpha-Ketoisocaproic acid (KIC) |

| Internal Standard | The stable isotope-labeled compound added for quantification. | [5,5,5-2H3]alpha-Ketoisocaproic acid ([2H3]KIC) |

| Tracer (Optional) | A second labeled compound used to study metabolic flux. | [4,5,5,5,6,6,6-2H7]alpha-Ketoisocaproic acid ([2H7]KIC) |

| Instrumentation | The analytical platform used for separation and detection. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ions Monitored (m/z) | The mass-to-charge ratios used to specifically detect each compound after derivatization. | m/z 278 (KIC), m/z 281 ([2H3]KIC), m/z 285 ([2H7]KIC) |

| Precision (Inter-day) | The variation in measurements taken on different days. | 3.3% for endogenous KIC; 5.4% for spiked [2H7]KIC |

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for identifying and quantifying metabolites in biological samples. The use of deuterium-labeled compounds is well-established in NMR-based research. studymind.co.ukutoronto.ca Because the deuterium (B1214612) nucleus (²H) has different magnetic properties than a proton (¹H), it is essentially "silent" in standard ¹H NMR experiments, meaning it does not produce an interfering signal. studymind.co.uk

While not used as a solvent, alpha-Ketoisocaproic-d3 acid sodium salt can be employed in NMR-based metabolomics as a tracer to follow metabolic pathways. By introducing the d3-labeled KIC into a biological system, such as cultured cells or an animal model, researchers can use NMR to track the appearance of the deuterium label in other molecules. For example, the transamination of d3-KIC back to leucine would result in the formation of leucine-d3, which could be detected and quantified by NMR. nih.gov This allows for the direct observation of metabolic conversion rates.

Furthermore, techniques such as Deuterium Metabolic Imaging (DMI) use deuterated substrates to non-invasively map metabolic activity in living tissues. escholarship.org The principles of DMI, where the fate of the deuterium label from a substrate is observed over time, are directly applicable to a tracer like alpha-Ketoisocaproic-d3 acid sodium salt. escholarship.org This enables the study of the dynamics of branched-chain amino acid metabolism in both healthy and diseased states. The use of deuterium labeling can also simplify complex ¹H NMR spectra of biological fluids, improving resolution and aiding in the identification of specific metabolites. utoronto.ca

Innovative Isotopic Labeling Strategies for Proteomics and Metabolomics

Stable isotope labeling is a foundational strategy in the fields of proteomics and metabolomics, enabling dynamic studies that go beyond static measurements of metabolite concentrations. nih.govnih.gov Alpha-Ketoisocaproic-d3 acid sodium salt is a valuable reagent in these innovative strategies, serving as a tracer to elucidate the complex and interconnected networks of cellular metabolism.

Metabolite profiling, or metabolomics, aims to measure the levels of hundreds to thousands of metabolites in biological samples to generate a snapshot of physiological status. nih.gov In high-throughput studies involving large numbers of samples, analytical precision and accuracy are paramount. The use of stable isotope-labeled internal standards is critical for achieving reliable data. nih.govcolab.ws

Alpha-Ketoisocaproic-d3 acid sodium salt is perfectly suited for this role in large-scale studies focusing on branched-chain amino acid metabolism. By adding a precise amount of the d3-labeled standard to every sample at the beginning of the workflow, any variability introduced during sample handling, extraction, and analysis can be normalized. This ensures that observed differences in KIC levels between different sample groups (e.g., healthy vs. diseased) are due to true biological variation and not analytical error. This approach is essential for identifying robust biomarkers and understanding metabolic dysregulation in various conditions. nih.gov

| Step | Action | Purpose |

|---|---|---|

| 1. Sample Collection | Collect biological samples (e.g., plasma, urine, tissue). | Obtain material for analysis from different experimental groups. |

| 2. Internal Standard Addition | Add a known quantity of alpha-Ketoisocaproic-d3 acid sodium salt to each sample. | Provide a reference compound for accurate quantification. |

| 3. Metabolite Extraction | Perform chemical extraction to isolate small molecules from the sample matrix. | Prepare a clean sample suitable for instrumental analysis. The internal standard corrects for variable extraction efficiency. |

| 4. LC-MS/MS Analysis | Inject the extract into an LC-MS/MS system. | Separate metabolites and detect the analyte (KIC) and the internal standard (d3-KIC) based on their specific mass-to-charge ratios. |

| 5. Data Processing | Calculate the ratio of the analyte peak area to the internal standard peak area. | Determine the precise concentration of KIC in each sample, enabling reliable comparison across large cohorts. |

Metabolic flux analysis is a sophisticated technique used to measure the rates of biochemical reactions within a living system, essentially mapping the "traffic" of metabolites through cellular pathways. mdpi.com Stable isotope tracers are indispensable for these studies. princeton.edu By introducing a labeled molecule and tracking the label's incorporation into downstream products, researchers can quantify the flow, or flux, through specific metabolic routes.

Alpha-Ketoisocaproic-d3 acid sodium salt is an excellent tracer for investigating the intricate inter-organ metabolism of branched-chain amino acids and their corresponding keto acids. nih.gov Leucine and KIC metabolism involves a complex interplay between various organs, including the muscles, liver, and kidneys. nih.gov For example, a study in a pig model demonstrated that in the postprandial state, muscle tissue (represented by the hindquarter) releases branched-chain keto acids, including KIC, which are then taken up by the liver. nih.gov

By administering alpha-Ketoisocaproic-d3 acid sodium salt, researchers can directly trace these processes. The d3-labeled KIC can be followed as it is transported between organs. Its conversion to other metabolites, such as its reanimation to leucine-d3, can be measured, providing quantitative data on the rates of these reactions in different tissues. nih.govnih.gov This level of detail is crucial for understanding how metabolic pathways are regulated and how they are altered in metabolic diseases.

Biochemical and Enzymatic Aspects of Alpha Ketoisocaproic Acid Metabolism

Functional Role of Branched-Chain Aminotransferases (BCATs) in Alpha-Ketoisocaproate Formation

The initial and reversible step in the catabolism of leucine (B10760876) is its transamination to alpha-ketoisocaproate (α-KIC). nih.gov This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes. wikipedia.orgnih.govwikipedia.org These enzymes facilitate the transfer of an amino group from leucine to α-ketoglutarate, resulting in the formation of α-KIC and glutamate (B1630785). wikipedia.orgyoutube.com This process is not only the first step in leucine degradation but also plays a vital role in nitrogen balance within the body. wikipedia.org

Characterization of Cytoplasmic (BCAT1) and Mitochondrial (BCAT2) Isoforms

In mammals, two distinct isoforms of BCAT exist, each with specific cellular localization and tissue distribution, which dictates their primary physiological roles. wikipedia.orgnih.govwikipedia.org

Cytoplasmic Branched-Chain Aminotransferase (BCAT1): Also known as BCATc, this isoform is primarily found in the cytoplasm. nih.gov Its expression is largely restricted to specialized tissues, most notably in the nervous system, the placenta, and the ovaries. nih.govnih.gov In the brain, BCAT1 is crucial for regulating the synthesis of glutamate, a major excitatory neurotransmitter. wikipedia.org

Mitochondrial Branched-Chain Aminotransferase (BCAT2): Referred to as BCATm, this isoform is located within the mitochondrial matrix. nih.gov In contrast to BCAT1, BCAT2 is ubiquitously expressed in most tissues throughout the body, with the notable exception of the liver. nih.govwikipedia.org This widespread distribution highlights its central role in the initial breakdown of branched-chain amino acids in peripheral tissues, particularly in skeletal muscle. wikipedia.org The transamination of leucine to α-KIC, which can then be further metabolized or transported to other tissues, is a key function of BCAT2. duke.edunih.gov

| Feature | BCAT1 (BCATc) | BCAT2 (BCATm) |

|---|---|---|

| Cellular Location | Cytoplasm nih.gov | Mitochondria nih.gov |

| Tissue Distribution | Nervous system, placenta, ovary nih.govnih.gov | Ubiquitous (except liver), high in skeletal muscle nih.govwikipedia.org |

| Primary Function | Glutamate synthesis in the brain wikipedia.org | Initiation of BCAA catabolism in peripheral tissues wikipedia.org |

Regulatory Mechanisms of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex

Following its formation, alpha-ketoisocaproate undergoes a critical and irreversible metabolic step catalyzed by the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. wikipedia.orgyoutube.comnih.gov This multi-enzyme complex is located in the inner mitochondrial membrane and is a key regulatory point in branched-chain amino acid catabolism. wikipedia.orgyoutube.com

Enzymatic Regulation via BCKDH Kinase (BCKDK) and Phosphatases (PPM1K)

The activity of the BCKDH complex is meticulously controlled through a phosphorylation-dephosphorylation cycle, which involves a specific kinase and phosphatase. nih.govnih.gov

BCKDH Kinase (BCKDK): This enzyme is responsible for the inactivation of the BCKDH complex. nih.govnih.govnih.gov BCKDK phosphorylates specific serine residues on the E1α subunit of the complex, which leads to a decrease in its enzymatic activity. nih.gov The expression and activity of BCKDK can be influenced by various factors, including the levels of branched-chain alpha-keto acids themselves. nih.gov For instance, high concentrations of α-KIC can inhibit BCKDK activity, thereby promoting the activity of the BCKDH complex. nih.gov

| Regulator | Mechanism | Effect on BCKDH Activity |

|---|---|---|

| BCKDH Kinase (BCKDK) | Phosphorylation of E1α subunit nih.gov | Inhibition nih.govnih.govnih.gov |

| PPM1K Phosphatase | Dephosphorylation of E1α subunit researchgate.net | Activation youtube.comnih.gov |

| High α-KIC levels | Allosteric inhibition of BCKDK nih.gov | Activation (indirectly) nih.gov |

Intersections with Broader Metabolic Pathways

The metabolism of alpha-ketoisocaproic acid does not occur in isolation. Its breakdown products are key intermediates that feed into central metabolic pathways, highlighting its importance in cellular energy production.

Contributions to the Citric Acid Cycle and Cellular Energy Metabolism

The catabolism of isovaleryl-CoA, the product of α-KIC decarboxylation, ultimately yields acetyl-CoA. wikipedia.orgwikipedia.org Acetyl-CoA is a pivotal molecule in metabolism, serving as the primary entry point into the citric acid cycle (also known as the Krebs cycle or TCA cycle). wikipedia.orgwikipedia.org

Within the mitochondrial matrix, acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of reactions that generate reducing equivalents in the form of NADH and FADH2. wikipedia.org These molecules, in turn, donate their electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation. wikipedia.org Therefore, the complete oxidation of alpha-ketoisocaproate contributes significantly to the cell's energy supply. Studies have shown that α-KIC can be rapidly metabolized to ketone bodies, with a portion of the generated acetyl-CoA being oxidized in the citric acid cycle. nih.gov However, under certain conditions, high concentrations of α-KIC have been observed to inhibit the activity of α-ketoglutarate dehydrogenase, an enzyme within the citric acid cycle, potentially acting as a metabolic inhibitor. nih.gov

Interplay with Lipid Metabolism and Adipogenesis

Alpha-ketoisocaproic acid (α-KIC), the keto-acid analogue of the branched-chain amino acid leucine, plays a significant role that extends beyond its primary metabolic pathway. wikipedia.org As a key intermediate, its influence is noted in the complex processes of lipid metabolism and adipogenesis, the process by which precursor cells differentiate into mature, lipid-storing adipocytes. nih.govmdpi.com The metabolism of α-KIC is closely intertwined with the synthesis, storage, and breakdown of lipids, involving a variety of enzymes and signaling pathways that regulate metabolic homeostasis.

In the liver, α-KIC can be converted into several molecules, including cholesterol and acetyl-CoA, a central precursor for fatty acid synthesis. wikipedia.org It is rapidly metabolized into ketone bodies, with acetoacetate (B1235776) being a major end product. nih.gov This positions α-KIC as a direct contributor to the building blocks of lipid structures and a modulator of energy substrate availability.

Modulation of Lipogenesis and Lipid Composition

Research indicates that α-KIC has a direct impact on lipogenesis, the metabolic process of synthesizing fatty acids from acetyl-CoA, which are then esterified to glycerol (B35011) to form triglycerides. Studies on murine 3T3-L1 preadipocytes have shown that treatment with α-KIC enhances the accumulation of lipids. nih.gov This effect is mediated by the upregulation of key lipogenic proteins. Specifically, α-KIC increases the levels of cleaved sterol-regulatory element-binding protein 1 (SREBP-1c) and stearoyl-CoA desaturase-1 (SCD1). nih.gov SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis, while SCD1 is an enzyme critical for synthesizing monounsaturated fatty acids, a key component of triglycerides.

The mechanism behind this lipogenic promotion involves the induction of endoplasmic reticulum (ER) stress and the impairment of autophagy through the mTOR signaling pathway. nih.gov Treatment with α-KIC leads to increased phosphorylation of mTOR, a central regulator of cell growth and metabolism, which in turn suppresses autophagy. nih.gov This disruption in cellular housekeeping processes contributes to ER stress and promotes lipid accumulation. nih.gov

Furthermore, the influence of α-KIC extends to the composition of fatty acids in tissues. In studies involving growing pigs, dietary supplementation with α-KIC was found to alter the fatty acid profile in skeletal muscle. nih.gov Notably, it increased the proportion of n-3 polyunsaturated fatty acids (PUFAs) in the longissimus dorsi muscle compared to a basal diet. nih.gov This suggests that α-KIC can modulate not just the quantity of lipids but also their qualitative characteristics, which has significant implications for tissue function.

Table 1: Effect of Alpha-Ketoisocaproic Acid (KIC) on Key Proteins in Lipid Metabolism and Adipogenesis

| Protein/Factor | Cell/Tissue Type | Observed Effect of KIC | Primary Function | Reference |

| SREBP-1c | 3T3-L1 preadipocytes | Increased expression | Master regulator of lipogenesis | nih.gov |

| SCD1 | 3T3-L1 preadipocytes | Increased expression | Fatty acid synthesis | nih.gov |

| mTOR | 3T3-L1 preadipocytes | Increased phosphorylation | Regulates cell growth and metabolism; inhibits autophagy | nih.gov |

| PPARγ | Porcine skeletal muscle | Decreased expression | Master regulator of adipogenesis | nih.gov |

| C/EBPα | Porcine skeletal muscle | Decreased expression | Key transcription factor in adipogenesis | nih.gov |

| FATP-1 | Porcine skeletal muscle | Decreased (LM) / Increased (SM) | Fatty acid transport | nih.gov |

| ATGL | Porcine skeletal muscle | Decreased (LM) / Increased (SM) | Triglyceride hydrolysis (lipolysis) | nih.gov |

LM: Longissimus dorsi muscle; SM: Soleus muscle

Regulation of Adipogenesis

Adipogenesis is a highly regulated cellular differentiation process governed by a cascade of transcription factors, with peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBP) being central players. mdpi.com The influence of α-KIC on adipogenesis appears to be tissue-specific and complex.

While in vitro studies on preadipocyte cell lines demonstrate that α-KIC promotes lipid accumulation, a hallmark of adipocyte differentiation, research in animal models presents a more nuanced picture. nih.gov In growing pigs, dietary α-KIC supplementation led to a decrease in the expression of the master adipogenic transcription factors PPARγ and C/EBPα in the longissimus dorsi muscle. nih.gov This finding suggests that in a complex in vivo environment, α-KIC may exert an anti-adipogenic effect in certain tissues, potentially by modulating the transcriptional machinery that governs cell fate. nih.gov

The discrepancy highlights the intricate interplay between α-KIC, systemic metabolism, and tissue-specific regulatory networks. While promoting the accumulation of lipids within existing cells, its role in the generation of new adipocytes may be inhibitory depending on the physiological context.

Interaction with Lipolysis

Lipolysis is the catabolic process of breaking down triglycerides stored in adipocytes into free fatty acids and glycerol, a process regulated by hormones and enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). wikipedia.orgmdpi.com The effect of α-KIC on lipolysis also appears to be context-dependent.

In porcine skeletal muscle, α-KIC supplementation resulted in decreased expression of ATGL in the glycolytic longissimus dorsi muscle but an increased expression in the oxidative soleus muscle. nih.gov This suggests that α-KIC can differentially regulate lipid breakdown pathways in different muscle fiber types, likely reflecting their distinct metabolic functions. The interaction is also influenced by other metabolic factors; for instance, the metabolism of α-KIC itself is inhibited by the presence of fatty acids, indicating a competitive relationship for metabolic processing. nih.gov This suggests a feedback mechanism where high levels of fatty acids, products of lipolysis, can suppress the breakdown of α-KIC. nih.gov

Research Perspectives on Alpha Ketoisocaproic Acid in Specific Biological Systems

Investigating Metabolic Dysregulation in Animal Models

Animal models provide a crucial platform for understanding the systemic effects of metabolites like α-KIC. Studies in rodents have been particularly illuminating in linking elevated levels of α-KIC to metabolic disturbances, including insulin (B600854) resistance and neurological stress.

Studies in Rodent Models of Metabolic Conditions

Elevated concentrations of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs), such as α-KIC, are frequently observed in insulin-resistant states like type 2 diabetes. plos.org Research using rodent models has sought to determine whether this correlation is causative. Studies have shown that high levels of α-KIC are associated with insulin resistance in animals. nih.gov In one study, male Sprague-Dawley rats were administered α-KIC by gavage to investigate its direct effects on whole-body insulin sensitivity and tissue-specific signaling pathways. plos.org While the gavage did not alter whole-body insulin tolerance in this specific experimental setup, it did induce changes in signaling pathways in the liver, suggesting a tissue-specific response to acute α-KIC elevation. plos.org This highlights the complex, and sometimes divergent, effects of α-KIC and its parent amino acid, leucine (B10760876), on metabolic signaling in different tissues. plos.org

| Model System | Key Findings | Reference |

|---|---|---|

| Sprague-Dawley Rats | Gavage with α-KIC increased phosphorylation of S6 (a downstream target of mTORC1) in the liver. | plos.org |

| Sprague-Dawley Rats | Acute α-KIC gavage did not affect whole-body insulin tolerance or Akt phosphorylation in skeletal muscle and heart. | plos.org |

| General Animal Models | High concentrations of α-KIC are associated with insulin resistance. | nih.gov |

In Vivo Analyses of Mitochondrial Function and Reactive Species Production in Neural Tissues

The neurotoxic potential of α-KIC, particularly in the context of metabolic disorders like Maple Syrup Urine Disease (MSUD) where it accumulates, has been extensively studied in rodent brains. nih.govnih.gov These studies often involve direct intracerebroventricular injection of α-KIC to model the effects of its accumulation in the central nervous system.

Following injection into the hippocampus of 30-day-old rats, α-KIC was found to reduce the activities of mitochondrial respiratory chain enzymes. nih.govproquest.com This impairment of mitochondrial function was accompanied by an increase in the formation of reactive species (RS). nih.govproquest.com Further investigations in neonate rats demonstrated that a single intracerebral injection of α-KIC significantly disrupts redox homeostasis in both the cerebral cortex and striatum. nih.govresearchgate.net This disruption was characterized by increased markers of oxidative stress, including higher levels of reactive oxygen species (ROS), lipid peroxidation, and protein carbonyl formation. nih.govresearchgate.net Concurrently, α-KIC impaired antioxidant defenses by diminishing levels of reduced glutathione (B108866) and altering the activity of key antioxidant enzymes. nih.gov In vitro studies on isolated rat brain mitochondria corroborate these findings, indicating that α-KIC can act as an uncoupler of oxidative phosphorylation and as a metabolic inhibitor, partly by inhibiting the enzyme alpha-ketoglutarate (B1197944) dehydrogenase. researchgate.netnih.gov This impairment of mitochondrial energy production and increased oxidative stress are considered key mechanisms of α-KIC-induced neurotoxicity. nih.govnih.gov

| Brain Region | Observed Effect | Reference |

|---|---|---|

| Hippocampus | Reduced mitochondrial respiratory chain enzyme activities. | nih.govproquest.com |

| Hippocampus | Increased production of reactive species (RS). | nih.govproquest.com |

| Cerebral Cortex & Striatum | Increased reactive oxygen species (ROS) generation. | nih.govresearchgate.net |

| Cerebral Cortex & Striatum | Increased lipid peroxidation and protein oxidative damage. | nih.govresearchgate.net |

| Cerebral Cortex & Striatum | Diminished levels of reduced glutathione and altered antioxidant enzyme activity. | nih.gov |

| Forebrain Mitochondria | Acts as an uncoupler of oxidative phosphorylation and inhibits alpha-ketoglutarate dehydrogenase. | researchgate.netnih.gov |

In Vitro Cellular and Tissue-Based Studies

To dissect the molecular mechanisms underlying the systemic effects of α-KIC, researchers utilize various cultured cell lines that model different tissues, such as neurons, muscle, and fat cells.

Effects on Cellular Metabolic Activity in Cultured Cell Lines (e.g., HT-22, L6 myotubes, 3T3-L1 preadipocytes)

HT-22 Cells: In the hippocampal neuronal cell line HT-22, exposure to α-KIC was shown to decrease cellular metabolic activity, as measured by the MTT reduction assay. nih.govproquest.comresearchgate.net This effect on cell viability was accompanied by a significant increase in the production of intracellular reactive species, further supporting the in vivo findings of α-KIC-induced oxidative stress in neural cells. nih.govresearchgate.net

L6 Myotubes: Studies using the L6 rat skeletal muscle cell line have been instrumental in exploring α-KIC's role in insulin resistance. Research has demonstrated that α-KIC suppresses insulin-stimulated glucose transport in L6 myotubes. nih.govnih.gov This inhibitory effect is dependent on the activation of the mTORC1 signaling pathway. nih.gov

3T3-L1 Preadipocytes: In the 3T3-L1 murine preadipocyte cell line, treatment with α-KIC was found to enhance lipid accumulation. nih.gov This was associated with an increased expression of proteins involved in lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.govatauni.edu.tr

Impact on Endoplasmic Reticulum Stress and Autophagy Pathways in Preadipocytes

The accumulation of lipids in 3T3-L1 preadipocytes induced by α-KIC is linked to cellular stress pathways. nih.gov Studies have shown that α-KIC treatment leads to increased markers of endoplasmic reticulum (ER) stress, such as the phosphorylation of eukaryotic initiation factor 2 (eIF2) and increased expression of CHOP. nih.govatauni.edu.tr This ER stress is promoted by α-KIC's ability to impair autophagy, a critical cellular process for degrading and recycling damaged components. The impairment of autophagy was evidenced by increased phosphorylation of mTOR (a key inhibitor of autophagy) and a reduction in autophagy markers like LC3 conversion and p62 degradation. nih.gov Treatment with rapamycin, an mTOR inhibitor, was able to mitigate the effects of α-KIC on ER stress and lipid accumulation, confirming the central role of the mTOR/autophagy pathway in this process. nih.govatauni.edu.tr

| Pathway | Effect of α-KIC | Key Markers Affected | Reference |

|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Increased | Phosphorylation of eIF2, CHOP expression | nih.govatauni.edu.tr |

| mTOR Signaling | Increased | mTOR phosphorylation | nih.gov |

| Autophagy | Impaired/Reduced | Decreased LC3 conversion, Increased p62 degradation | nih.gov |

Influence on Insulin Signaling Mechanisms in Muscle Cell Cultures

The negative effect of α-KIC on glucose metabolism in L6 muscle cells is directly tied to its influence on insulin signaling. High concentrations of α-KIC were found to suppress insulin-stimulated glucose transport by 34%. nih.govnih.gov This suppression is mediated through the mTORC1 signaling pathway. nih.govnih.govphysiology.org An interesting aspect of this mechanism is its dependence on the enzyme branched-chain aminotransferase 2 (BCAT2), which catalyzes the reversible conversion of α-KIC back to leucine. nih.govnih.gov When BCAT2 was depleted in the cells, the inhibitory effect of α-KIC on insulin-stimulated glucose transport was eliminated. nih.govnih.gov This suggests that the metabolic effects of α-KIC on muscle glucose metabolism may largely be a result of its transamination back to leucine, which then interferes with insulin signaling pathways. nih.gov

Hepatic Metabolism of Alpha-Ketoisocaproate in Isolated Liver Cell Preparations

The liver is a central organ in the metabolism of alpha-ketoisocaproate. Studies using isolated liver cell preparations, such as hepatocytes, have provided significant insights into its metabolic fate. In isolated rat liver cells, α-KIC is rapidly metabolized, primarily into ketone bodies, with acetoacetate (B1235776) being the main end product. nih.gov Research indicates that at a 2 mM concentration of α-KIC as the sole substrate, the production of leucine accounted for less than 10% of the α-KIC uptake. nih.gov

The metabolic pathways of α-KIC in the liver are subject to regulation by other substrates. For instance, its metabolism can be inhibited by fatty acids, other branched-chain alpha-ketoacids (BCAAs) like alpha-ketoisovalerate and alpha-keto-beta-methylvalerate, and pyruvate (B1213749). nih.gov The oxidation of acetyl-CoA generated from α-KIC is suppressed by the presence of oleate (B1233923) and pyruvate but is enhanced by lactate. nih.gov This suggests a complex interplay between the metabolism of α-KIC and other major energy substrates within the hepatocyte.

The condition of the liver significantly influences α-KIC metabolism. In studies comparing normal and cirrhotic rat livers, the uptake of α-KIC was lower in cirrhotic livers at all tested concentrations. nih.gov Furthermore, the metabolic pathways diverge significantly. In cirrhotic livers, the transamination pathway to leucine is more prominent, whereas the oxidative decarboxylation pathway, evaluated by the production of β-hydroxybutyrate and CO2, is markedly reduced. nih.gov These findings suggest that liver cirrhosis leads to a dramatic alteration in α-KIC metabolism, favoring protein incorporation over oxidative disposal, likely due to an inhibition of the branched-chain keto acid dehydrogenase enzyme. nih.gov

The following table summarizes key findings on the hepatic metabolism of alpha-ketoisocaproate from studies on isolated liver cell preparations.

| Feature Studied | Observation in Normal Isolated Liver Cells | Observation in Cirrhotic Isolated Liver Cells | Reference |

| Primary Metabolic Fate | Rapid conversion to ketone bodies (mainly acetoacetate). | Reduced decarboxylation and ketone body production. | nih.govnih.gov |

| Uptake Rate | Efficient uptake. | Decreased uptake compared to normal cells. | nih.gov |

| Transamination to Leucine | Represents a minor pathway (<10% of uptake). | Significantly enhanced pathway (25.4% vs. 6.8% in controls at 2 mM). | nih.govnih.gov |

| Inhibition | Metabolism inhibited by fatty acids, pyruvate, and other BCAAs. | Not explicitly detailed, but overall metabolism is impaired. | nih.gov |

| Protein Synthesis | Utilized for synthesis of hepatic export proteins like albumin and fibrinogen. | Increased efficiency of utilization for some peripheral proteins. | biorxiv.org |

Examination of Alpha-Ketoisocaproic Acid in Pathophysiological Mechanisms

Beyond its normal metabolic functions, alpha-ketoisocaproic acid is implicated in the pathology of several diseases. Its accumulation or altered metabolism can contribute to significant cellular and systemic dysfunction, particularly affecting the nervous and immune systems.

Role in Neurological Alterations Associated with Inherited Metabolic Disorders

Alpha-ketoisocaproic acid is a key neurotoxic compound in certain inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). nih.govcaymanchem.com MSUD is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, the enzyme responsible for the irreversible decarboxylation of α-KIC and other branched-chain ketoacids. wikipedia.orgwikipedia.org This enzymatic block leads to the accumulation of these ketoacids in tissues and body fluids, including the brain, resulting in progressive and severe neurological dysfunction. caymanchem.com

The neurotoxic effects of α-KIC are multifactorial. In vitro and in vivo studies have demonstrated that elevated levels of α-KIC can induce oxidative stress and impair mitochondrial function. caymanchem.com Research on rat hippocampus has shown that α-KIC administration increases the production of reactive oxygen species and diminishes the activity of mitochondrial complex I (NADH dehydrogenase) and complex II-III. caymanchem.com This disruption of mitochondrial bioenergetics is a critical factor in the observed neuropathology. nih.gov

Furthermore, α-KIC is linked to the glutamate-glutamine cycle in the brain, a crucial process for neurotransmission and nitrogen homeostasis. nih.gov The enzyme that interconverts α-KIC and leucine, branched-chain amino acid transaminase (BCAT), is involved in this cycle. nih.gov Pathological concentrations of α-KIC can disrupt this delicate balance, contributing to the neurological symptoms seen in MSUD.

Branched-Chain Alpha-Keto Acid Contributions to Immune-Suppressive and Neurodegenerative Microenvironments in Model Systems

Recent research has uncovered a significant role for branched-chain alpha-keto acids (BCKAs), including α-KIC, in fostering immunosuppressive and neurodegenerative conditions in specific disease models. Studies on leptomeningeal disease (LMD), a complication of cancer where tumor cells spread to the cerebrospinal fluid (CSF), have identified a marked accumulation of BCKAs in the CSF of patients. nih.govnih.gov This accumulation was observed across different cancer types, including lymphoma, breast cancer, and melanoma. nih.gov

These elevated BCKAs act as metabotoxins, creating a hostile microenvironment for both immune cells and neural cells. nih.gov Functionally, BCKAs were shown to disrupt the viability and function of T lymphocytes, including endogenous T-cells and therapeutic chimeric antigen receptor (CAR) T-cells. nih.govnih.gov High concentrations of BCKAs reduced T-cell proliferation following stimulation. nih.gov This contributes to an immunosuppressive environment that can hinder anti-tumor immune responses. nih.gov

In addition to their effects on immune cells, these ketoacids were also found to be detrimental to neurons and meningeal cells, contributing to the neurodegenerative processes and severe neurological decline observed in LMD. nih.govnih.gov These findings from model systems suggest that the accumulation of BCKAs like α-KIC can be a critical factor in the pathology of diseases involving both the central nervous system and the immune system, by creating a microenvironment that is both neurotoxic and immune-suppressive. nih.govnih.govnih.gov Conversely, some studies in animal models have suggested that under different conditions, such as ACTH-induced stress, dietary α-KIC may partially prevent the suppression of lymphocyte function, indicating the complexity of its immunomodulatory roles. nih.gov

Emerging Research Trajectories and Future Directions

Innovation in Isotopic Tracer Methodologies

The use of stable isotope tracers is a cornerstone of modern metabolic research, and innovations in this area are enhancing the precision and scope of studies involving alpha-Ketoisocaproic-d3 Acid Sodium Salt. This deuterated form of alpha-ketoisocaproate (α-KIC) serves as a powerful tool for tracing the metabolic fate of the essential amino acid leucine (B10760876).

A significant advancement lies in using the plasma enrichment of α-KIC to serve as a surrogate for intracellular leucine enrichment. nih.gov Traditionally, determining the rate of protein synthesis and breakdown required invasive tissue biopsies to measure intracellular labeled amino acids. Research has demonstrated that because α-KIC is formed intracellularly from leucine and released into the circulation, its isotopic enrichment in plasma closely reflects the enrichment within the cell. nih.gov This methodological refinement allows for less invasive, more frequent sampling to study protein and amino acid kinetics in various physiological and pathological states.

Studies have shown that the ratio of plasma [1-¹³C]KIC to [1-¹³C]leucine enrichment remains remarkably constant at approximately 77% across a wide range of dietary protein intakes. nih.gov This consistency suggests that changes in leucine metabolism can be reliably calculated using the enrichment of its keto-acid, simplifying experimental protocols. The use of the d3 variant of α-KIC provides an alternative labeling strategy for mass spectrometry, avoiding potential overlap with naturally occurring ¹³C isotopes and allowing for multi-tracer studies.

Future directions in this field are focused on refining these tracer models and expanding their application. High-resolution mass spectrometry and advanced computational modeling are being combined to create more dynamic and comprehensive pictures of metabolic flux. The development of new analytical platforms will likely improve the sensitivity of detecting alpha-Ketoisocaproic-d3 Acid Sodium Salt and its downstream metabolites, enabling researchers to probe leucine metabolism with even greater detail in specific tissues and cellular compartments.

Advanced Approaches for Mechanistic Elucidation of Metabolic Interplay

Alpha-Ketoisocaproic-d3 Acid Sodium Salt is pivotal in untangling the complex interplay of organ and tissue metabolism. As the keto-acid of leucine, α-KIC is a central node in branched-chain amino acid (BCAA) metabolism, a pathway with profound implications for health and disease. wikipedia.org Advanced research uses tracers like the d3-labeled salt to follow the journey of leucine carbon through the body.

One key area of investigation is the specific roles of the gut, liver, and kidneys in processing dietary α-KIC. Studies in animal models have provided a quantitative breakdown of its fate. For instance, after intragastric administration, a significant portion of the α-KIC load is not absorbed in its original form but is first converted to leucine within the intestinal tract. nih.gov The liver then takes up a substantial fraction of the absorbed α-KIC, where it is either transaminated back to leucine or oxidized to produce ketone bodies. nih.gov The kidneys also play a crucial role in the inter-organ exchange by converting circulating α-KIC to leucine. nih.gov

Metabolic Fate of an Intragastrically Administered α-Ketoisocaproate (KIC) Load

| Metabolic Process | Tissue/Organ | Percentage of Administered Load (%) | Fate of Compound |

|---|---|---|---|

| Absorption as KIC | Gut | ~62% | Enters portal circulation as KIC |

| Transamination during absorption | Gut | ~23% | Enters portal circulation as Leucine |

| Total Hepatic Uptake | Liver | ~35% | Metabolized within the liver |

| - Transamination to Leucine | Liver | ~12% (1/3 of hepatic uptake) | Released as Leucine |

| - Conversion to Ketone Bodies | Liver | ~23% (2/3 of hepatic uptake) | Released as Ketone Bodies |

| Transamination to Leucine | Kidneys | ~13.5% (1/2 of splanchnic output) | Released as Leucine |

Furthermore, tracers like alpha-Ketoisocaproic-d3 Acid Sodium Salt are instrumental in studying metabolic dysregulation, such as in Maple Syrup Urine Disease (MSUD). This genetic disorder involves a deficiency in the enzyme complex that breaks down BCAAs and their corresponding keto-acids. nih.govrupahealth.com The resulting accumulation of α-KIC is linked to neurological symptoms, and research is focused on understanding the underlying mechanisms, such as impaired mitochondrial function in the brain. nih.gov

Future research will leverage these advanced tracer approaches to build multi-organ metabolic models in humans. By combining isotopic tracing with imaging techniques and 'omics' technologies (genomics, proteomics, metabolomics), scientists aim to create a holistic view of how BCAA metabolism is regulated and how it contributes to conditions like insulin (B600854) resistance, sarcopenia, and neurological disorders.

Developments in Enzymology and Protein Engineering for Alpha-Keto Acid Bioproduction

The synthesis of isotopically labeled compounds like alpha-Ketoisocaproic-d3 Acid Sodium Salt has traditionally relied on complex chemical methods. nih.gov However, the future of its production is increasingly pointing towards biotechnological routes, driven by significant progress in enzymology and protein engineering. researchgate.net These advancements promise more sustainable, cost-effective, and environmentally friendly production of α-keto acids. nih.govnih.gov

The core of this bio-based production is the use of enzymes, particularly L-amino acid deaminases (L-AADs), which catalyze the conversion of L-amino acids into their corresponding α-keto acids. nih.govresearchgate.net Researchers are not just using naturally occurring enzymes but are actively improving them through protein engineering techniques. Directed evolution, a method that mimics natural selection in a laboratory setting, has been successfully used to create enzyme variants with significantly improved performance for producing α-keto acids. nih.gov This involves generating large libraries of enzyme mutants and screening for those with higher activity, stability, or substrate specificity.

Comparison of α-Keto Acid Production Using Wild Type vs. Evolved L-AAD

| Produced α-Keto Acid | Source of L-AAD | Whole-Cell Biocatalyst | Wild Type L-AAD Titer (g/L) | Evolved L-AAD Titer (g/L) | Fold Improvement |

|---|---|---|---|---|---|

| Phenylpyruvic acid | Proteus mirabilis | Escherichia coli | 10.2 | 31.5 | 3.1x |

| α-Ketoisocaproate | Proteus vulgaris | Escherichia coli | 15.4 | 29.3 | 1.9x |

| α-Ketoglutaric acid | Proteus mirabilis | Escherichia coli | 2.1 | 28.5 | 13.6x |

Future directions in this domain involve the application of cutting-edge tools like machine learning and computational protein design. youtube.com Algorithms can now predict how specific mutations will affect enzyme function, accelerating the design of highly efficient biocatalysts. youtube.com The development of novel, cell-free biosynthesis systems and the integration of artificial metalloenzymes or photo-enzymatic catalysis are also on the horizon. youtube.com These innovations are poised to revolutionize the production of high-value chemicals, including the specific isotopically labeled alpha-Ketoisocaproic-d3 Acid Sodium Salt, making it more accessible for widespread use in research.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.